molecular formula C12H18O3 B14652680 Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate CAS No. 51352-23-9

Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate

Cat. No.: B14652680
CAS No.: 51352-23-9
M. Wt: 210.27 g/mol
InChI Key: UNJOSJHWVVRSCD-UHFFFAOYSA-N
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Description

Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate is an organic compound with a complex structure that includes a cyclohexene ring substituted with an oxo group, an isopropyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate typically involves the reaction of cyclohexanone derivatives with acetic acid or its derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where cyclohexanone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate exerts its effects involves interactions with specific molecular targets. The oxo group and acetate ester can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar functional groups but lacking the cyclohexene ring.

    Methyl butyrate: Another ester with a different alkyl chain and no cyclohexene ring.

    Cyclohexanone derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate is unique due to its combination of a cyclohexene ring, an oxo group, and an acetate ester. This structure provides distinct chemical properties and reactivity compared to simpler esters and cyclohexanone derivatives.

Properties

CAS No.

51352-23-9

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 2-(3-oxo-5-propan-2-ylcyclohexen-1-yl)acetate

InChI

InChI=1S/C12H18O3/c1-8(2)10-4-9(5-11(13)7-10)6-12(14)15-3/h5,8,10H,4,6-7H2,1-3H3

InChI Key

UNJOSJHWVVRSCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=CC(=O)C1)CC(=O)OC

Origin of Product

United States

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